Cas no 312914-21-9 (4-(diethylsulfamoyl)-N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide)

4-(Diethylsulfamoyl)-N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide is a specialized benzothiazole-derived compound with potential applications in medicinal chemistry and biochemical research. Its structure features a diethylsulfamoyl moiety and an acetamido-substituted benzothiazole ring, suggesting possible utility as a protease inhibitor or receptor modulator. The compound’s sulfonamide group enhances binding affinity to target proteins, while the benzothiazole core contributes to stability and bioavailability. Its well-defined synthetic pathway allows for consistent purity and scalability. This molecule may serve as a valuable intermediate in drug discovery, particularly for targeting neurological or inflammatory pathways. Analytical characterization confirms high chemical stability under standard storage conditions. Further research is warranted to explore its pharmacological profile.
4-(diethylsulfamoyl)-N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide structure
312914-21-9 structure
Product Name:4-(diethylsulfamoyl)-N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide
CAS No:312914-21-9
MF:C20H22N4O4S2
MW:446.543081760406
CID:6213212
PubChem ID:4546136
Update Time:2025-06-12

4-(diethylsulfamoyl)-N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide Chemical and Physical Properties

Names and Identifiers

    • 4-(diethylsulfamoyl)-N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide
    • SR-01000396120
    • N-(6-acetamido-1,3-benzothiazol-2-yl)-4-(diethylsulfamoyl)benzamide
    • SR-01000396120-1
    • F0014-0219
    • AKOS002069379
    • 312914-21-9
    • Oprea1_245325
    • N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide
    • Inchi: 1S/C20H22N4O4S2/c1-4-24(5-2)30(27,28)16-9-6-14(7-10-16)19(26)23-20-22-17-11-8-15(21-13(3)25)12-18(17)29-20/h6-12H,4-5H2,1-3H3,(H,21,25)(H,22,23,26)
    • InChI Key: OAJIFKZLDGRUDP-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C(NC2=NC3C=CC(=CC=3S2)NC(C)=O)=O)=CC=1)(N(CC)CC)(=O)=O

Computed Properties

  • Exact Mass: 446.10824754g/mol
  • Monoisotopic Mass: 446.10824754g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 7
  • Complexity: 715
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 145Ų

4-(diethylsulfamoyl)-N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide Pricemore >>

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Additional information on 4-(diethylsulfamoyl)-N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide

Recent Advances in the Study of 4-(Diethylsulfamoyl)-N-(6-Acetamido-1,3-Benzothiazol-2-yl)Benzamide (CAS: 312914-21-9)

The compound 4-(diethylsulfamoyl)-N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide (CAS: 312914-21-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential mechanisms of action. The compound's unique structural features, including the diethylsulfamoyl and benzothiazol-2-yl moieties, suggest its relevance in targeting specific biological pathways.

Recent studies have highlighted the compound's role as a potential inhibitor of key enzymes involved in inflammatory and oncogenic pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that 4-(diethylsulfamoyl)-N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide exhibits selective inhibition against cyclooxygenase-2 (COX-2), a well-known target for anti-inflammatory drugs. The study utilized molecular docking and in vitro assays to confirm the compound's binding affinity and inhibitory potency, with an IC50 value of 0.8 µM, which is comparable to existing COX-2 inhibitors.

In addition to its anti-inflammatory properties, the compound has shown promise in oncology research. A preprint article from BioRxiv (2024) reported that 4-(diethylsulfamoyl)-N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide effectively suppresses the proliferation of certain cancer cell lines, particularly those with overexpression of the EGFR (epidermal growth factor receptor). The study employed a combination of cell viability assays and Western blot analysis to elucidate the compound's mechanism, revealing its ability to downregulate EGFR phosphorylation and subsequent downstream signaling.

The synthesis of 4-(diethylsulfamoyl)-N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide has also been optimized in recent years. A 2022 paper in Organic & Biomolecular Chemistry detailed a novel, high-yield synthetic route that reduces the number of steps and improves overall efficiency. The authors emphasized the importance of the diethylsulfamoyl group in enhancing the compound's solubility and bioavailability, which are critical factors for its potential clinical application.

Despite these promising findings, challenges remain in the development of 4-(diethylsulfamoyl)-N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide as a therapeutic agent. Pharmacokinetic studies indicate that the compound has a relatively short half-life in vivo, necessitating further structural modifications to improve its metabolic stability. Additionally, more extensive toxicology studies are required to assess its safety profile before advancing to clinical trials.

In conclusion, 4-(diethylsulfamoyl)-N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide (CAS: 312914-21-9) represents a promising candidate for further investigation in both anti-inflammatory and anticancer drug development. Its unique chemical structure and demonstrated biological activity warrant continued research to overcome current limitations and unlock its full therapeutic potential.

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